molecular formula C25H22N4O2 B12037882 3-[4-(2-phenylethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

3-[4-(2-phenylethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12037882
M. Wt: 410.5 g/mol
InChI Key: XBGQOFWRZCKBLT-NLRVBDNBSA-N
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Description

3-[4-(2-phenylethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, phenylethoxy groups, and a phenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-phenylethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-(2-phenylethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-(4-(2-phenylethoxy)phenyl)-1H-pyrazole-5-carbohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-phenylethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted pyrazole derivatives .

Scientific Research Applications

3-[4-(2-phenylethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-[4-(2-phenylethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-phenylethoxy)phenyl]-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O2/c30-25(29-26-18-20-9-5-2-6-10-20)24-17-23(27-28-24)21-11-13-22(14-12-21)31-16-15-19-7-3-1-4-8-19/h1-14,17-18H,15-16H2,(H,27,28)(H,29,30)/b26-18+

InChI Key

XBGQOFWRZCKBLT-NLRVBDNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4

Origin of Product

United States

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